7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIXWFNFHMASCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215037 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-50-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. By inhibiting these kinases, this compound can modulate various signaling pathways within cells. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation, further highlighting its potential as an antitumor agent.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by this compound can lead to the disruption of cell proliferation and induce apoptosis in cancer cells. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the growth of tumor cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, leading to the disruption of downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur under certain environmental factors. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. These metabolic transformations facilitate the excretion of this compound from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters, allowing it to accumulate in target tissues. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with kinases and other proteins involved in signaling pathways. Additionally, post-translational modifications such as phosphorylation can influence the targeting of this compound to specific subcellular compartments, further modulating its activity.
Biological Activity
7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential scaffold for the development of antitumor agents and enzyme inhibitors. This article reviews the current understanding of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and applications in research and drug development.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both pyrazole and pyrimidine rings. Its molecular formula is CHBrNO, with a molecular weight of 256.06 g/mol. The bromine atom at the 7-position contributes to its reactivity, allowing for various chemical modifications that enhance its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition . It interacts with specific enzymes by binding to their active sites or allosteric sites, which inhibits their activity. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment and other diseases influenced by enzymatic pathways.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-A]pyrimidines, including this compound, show promising antitumor properties . For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by disrupting critical signaling pathways involved in tumor growth and survival.
Enzyme Inhibition
The compound has been identified as an effective inhibitor of several kinases, particularly CK2 (casein kinase 2). In vitro studies have shown that modifications to the compound can enhance its selectivity and potency against CK2, which is often overexpressed in cancers . The structure-activity relationship (SAR) studies reveal that specific functional groups significantly influence the inhibitory activity against target enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate | Not provided | Potential scaffold for developing antitumor agents |
| Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1389302-26-4 | Similar structure with differing ester group |
| 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine | Not provided | Known for heat-resistant properties |
This table highlights how variations in the molecular structure can lead to differences in biological activity and therapeutic applications.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Inhibition of CK2 : A study optimized various pyrazolo[1,5-A]pyrimidines to yield selective CK2 inhibitors. The results indicated that modifications at specific positions significantly enhanced binding affinity and selectivity for CK2 over other kinases .
- Anticancer Screening : In vitro assays demonstrated that this compound inhibited proliferation in HeLa cells (cervical cancer) and L929 cells (normal fibroblasts), suggesting a selective action that could be leveraged for therapeutic purposes .
- Anti-inflammatory Effects : Emerging research suggests potential anti-inflammatory properties through inhibition of COX enzymes. The compound’s ability to modulate inflammatory pathways could provide additional therapeutic avenues beyond oncology .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Research indicates that it has potential as an inhibitor of specific protein kinases, which are vital in cell signaling pathways related to cancer and other diseases. For instance, it has been investigated for its role in inhibiting AXL and c-MET kinases, which are implicated in tumor progression and metastasis .
Antitumor Activity
Studies have shown that derivatives of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid exhibit antitumor properties. The compound's ability to modulate enzymatic activity makes it a candidate for developing targeted cancer therapies .
Biochemical Research
Enzyme Mechanism Studies
Researchers utilize this compound to explore the mechanisms of action of various enzymes. Understanding these interactions can lead to the development of targeted therapies that inhibit or activate specific biological pathways. Its structural features allow it to interact with proteins and nucleic acids, influencing their biological activities .
Agricultural Chemistry
Agrochemical Formulation
The compound is also applied in formulating agrochemicals, enhancing the effectiveness of crop protection agents. Its unique properties may improve the efficacy of pesticides and herbicides, contributing to increased agricultural yields and sustainability .
Material Science
Development of Novel Materials
In material science, this compound is used in creating polymers with specific properties for industrial applications. Its photophysical characteristics make it suitable for developing fluorescent probes and organic light-emitting devices (OLEDs), which are essential in modern electronics.
Analytical Chemistry
Standardization in Analytical Techniques
This compound serves as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. Its stability and reactivity make it valuable for ensuring precision in chemical analyses .
Case Study 1: Antitumor Activity
A study focusing on the antitumor effects of this compound derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with kinase signaling pathways critical for cancer growth.
Case Study 2: Enzyme Interaction
Research investigating enzyme interactions revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways. This finding opens avenues for developing drugs targeting metabolic disorders.
Comparison with Similar Compounds
Key Insights :
- Ethyl or aryl groups enhance hydrophobic interactions in biological targets, as seen in antitumor agents ().
Functional Group Variations at Position 3
Key Insights :
- The carboxylic acid group in the target compound facilitates coordination with metal ions (e.g., Mn²⁺ in crystal structures) and serves as a synthetic handle for amide coupling ().
- Carboxamides and nitriles are preferred for drug design due to their hydrogen-bonding capacity and metabolic stability ().
Key Insights :
- The target’s bromine and COOH groups contribute to lower solubility compared to ethyl or amide derivatives but enhance reactivity for further derivatization.
- 7-Ethyl-3-carboxamide derivatives exhibit higher cytotoxicity, likely due to improved membrane permeability ().
Q & A
Q. What are the standard synthetic routes for 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with brominated 1,3-dicarbonyl equivalents. A four-step protocol involves transforming 2-acetylpyridine with dimethylformamide dimethylacetal to generate enaminones, followed by bromination and cyclization . Hydrolysis of intermediate esters (e.g., ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) using NaOH in aqueous ethanol yields the carboxylic acid . Key reagents include DMF for nucleophilic substitutions and KMnO₄/H₂O₂ for oxidation steps .
Q. How can structural characterization of this compound be optimized?
Comprehensive characterization requires multi-modal analysis:
- IR spectroscopy to confirm carbonyl (C=O, ~1670–1695 cm⁻¹) and NH stretches (~3240–3280 cm⁻¹) .
- ¹H/¹³C NMR to resolve pyrimidine and pyrazole protons (e.g., pyrazole H-2 at δ ~9.46 ppm) and substituent environments .
- Mass spectrometry (EI) to verify molecular ion peaks (e.g., M⁺ at m/z 399 for brominated derivatives) .
- X-ray crystallography for absolute configuration determination, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Q. What solvents and conditions are critical for recrystallization?
Polar aprotic solvents like DMF or ethanol/DMF mixtures are preferred for recrystallization, yielding high-purity crystals. For example, N-substituted carboxamides are recrystallized from DMF at 60–80°C, with cooling to room temperature for optimal crystal formation .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Position 7 is highly reactive due to electron-deficient pyrimidine rings. Bromination is achieved using NBS (N-bromosuccinimide) under radical conditions or CuBr₂ in DMF at 80°C . Subsequent cross-coupling (e.g., Suzuki-Miyaura) with heteroaryl boronic acids enables introduction of diverse substituents (e.g., thiophene, pyridine) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-bromination .
Q. What strategies address contradictions in reaction outcomes during synthesis?
- Hydrazine hydrate reactivity : Cyanopyrazoles form under anhydrous conditions, while aminopyrazoles dominate in aqueous media. Use controlled stoichiometry (1:1 hydrazine/enamine) and inert atmospheres to favor desired products .
- Byproduct formation : Side reactions during cyclization (e.g., dimerization) are minimized by slow addition of reagents and maintaining temperatures below 100°C .
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
Q. What analytical challenges arise in quantifying degradation products?
Degradation under acidic/alkaline conditions generates brominated byproducts. Use HPLC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to separate and identify fragments. Calibrate against synthesized reference standards .
Methodological Considerations
Q. How to troubleshoot low yields in carboxamide coupling reactions?
- Activating agents : Replace traditional EDCI/HOBt with bis(pentafluorophenyl) carbonate (BPC), enhancing coupling efficiency with amines (e.g., 60–86% yields for N-aryl carboxamides) .
- Solvent optimization : Use pyridine or DMF to stabilize reactive intermediates and reduce side reactions .
Q. What safety protocols are critical for handling brominated intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
